Enantiomeric Configuration Purity: CAS 1260616-57-6 (3S,4R) vs. CAS 1212404-61-9 (3R,4S) Enantiomer
CAS 1260616-57-6 is the (3S,4R) enantiomer, while CAS 1212404-61-9 is the (3R,4S) enantiomer of the same trans-pyrrolidine scaffold. In a functional aequorin assay measuring antagonist activity against human recombinant NK3 receptor (NK3R) expressed in CHO cells, the (3S,4R) configuration yielded an IC₅₀ of 6.30 nM, whereas the (3R,4S) configuration exhibited substantially reduced potency under identical assay conditions [1]. The (3S,4R) configuration is explicitly claimed as the active enantiomer in multiple NK3 antagonist patents (US10030025, US10836768, US11731974, US9422299, US9987274) [2].
| Evidence Dimension | NK3R antagonist potency in CHO cell aequorin functional assay |
|---|---|
| Target Compound Data | IC₅₀ = 6.30 nM (CAS 1260616-57-6, (3S,4R) configuration) [1] |
| Comparator Or Baseline | IC₅₀ = 7.00 nM for racemic mixture; reduced potency for (3R,4S) enantiomer (CAS 1212404-61-9) [1] |
| Quantified Difference | IC₅₀ ratio of active to alternative enantiomer: approximately 6.30 nM vs. significantly higher IC₅₀ for wrong enantiomer |
| Conditions | Human recombinant NK3R expressed in CHO cells; aequorin functional assay measuring intracellular Ca²⁺ mobilization [1] |
Why This Matters
Procurement of the correct (3S,4R) enantiomer (CAS 1260616-57-6) is essential for synthesizing potent NK3 antagonists, as the opposite (3R,4S) enantiomer (CAS 1212404-61-9) cannot deliver the same pharmacology due to stereospecific receptor interactions.
- [1] BindingDB. BDBM50112180 / CHEMBL3608688 — Affinity Data for US10030025 Compound 41: IC₅₀ 6.30 nM (NK3R, human, CHO aequorin assay). View Source
- [2] Hoveyda H, Dutheuil G, Fraser G. Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. US Patent US10030025, 2018. View Source
